

Application Note: Synthetic Utility of 2-Bromo-3-fluoro-5-nitroaniline

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Compound of Interest

Compound Name: 2-Bromo-3-fluoro-5-nitroaniline

CAS No.: 1309832-49-2

Cat. No.: B2849100

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Executive Summary & Strategic Value

2-Bromo-3-fluoro-5-nitroaniline represents a "privileged scaffold" in medicinal chemistry, particularly for the design of kinase inhibitors (e.g., PKC, MEK) and fused heterocyclic systems. Its value lies in its orthogonal tetrasubstitution pattern:

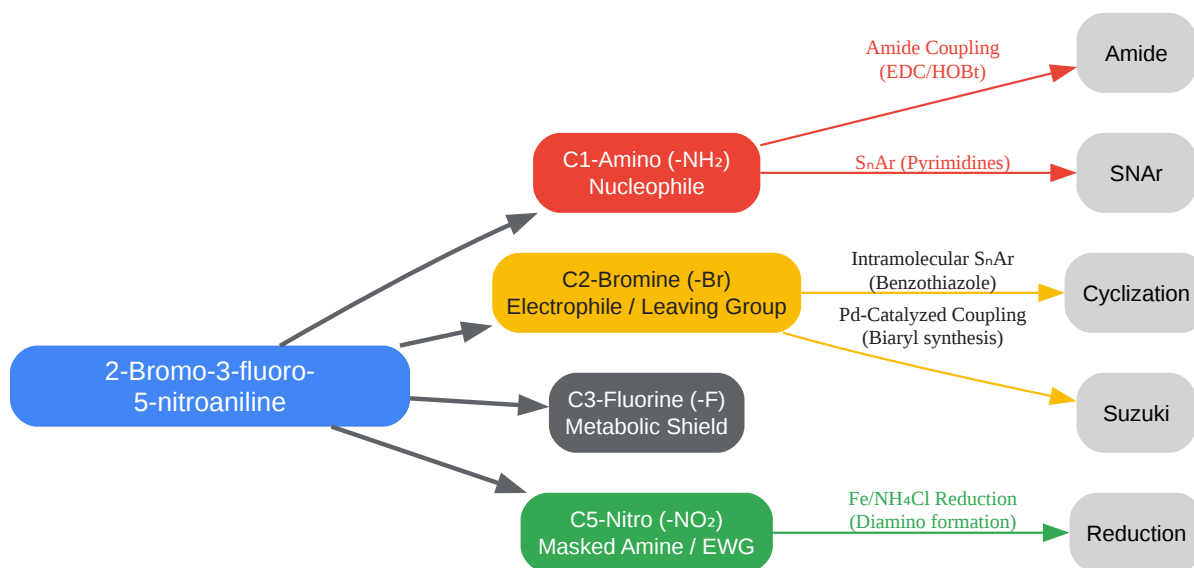
- C1-Amino Group (-NH₂): Primary handle for amide coupling or nucleophilic aromatic substitution (S_NAr).
- C2-Bromine (-Br): A versatile site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclization.
- C3-Fluorine (-F): Provides metabolic stability and modulation of pK_a/lipophilicity without steric bulk.
- C5-Nitro Group (-NO₂): A masked aniline equivalent, allowing for the sequential introduction of nitrogen-based functionalities (e.g., "sandwich" linkers in PROTACs).

This guide focuses on three primary workflows: Benzothiazole Cyclization, Chemo-selective Nitro Reduction, and Pyrimidine Coupling for kinase inhibitor synthesis.

Chemical Reactivity Profile

The molecule features competing electronic effects. The nitro group (strong electron-withdrawing group, EWG) at C5 activates the ring for nucleophilic attack, particularly at the C2 and C4 positions. However, the presence of the electron-donating amino group at C1 moderates this deficiency.

Reactivity Map (DOT Visualization)



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Figure 1: Orthogonal reactivity map of **2-Bromo-3-fluoro-5-nitroaniline**, highlighting distinct synthetic pathways for each functional group.[1]

Protocol A: Synthesis of Functionalized Benzothiazoles

A critical application of this scaffold is the synthesis of 4-fluoro-6-nitrobenzothiazole-2-thiol. This transformation utilizes the ortho-bromoaniline motif to perform a cyclization with potassium

ethyl xanthate. This is a key intermediate for O-mannosylation enhancers and other bioactive sulfur heterocycles.

Mechanism

The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the xanthate carbon, followed by an intramolecular S_NAr displacement of the bromine by the sulfur atom. The nitro group at C5 activates the C2-Br bond, facilitating this displacement.

Experimental Procedure

Reagents:

- **2-Bromo-3-fluoro-5-nitroaniline** (1.0 eq)
- Potassium Ethyl Xanthate (2.2 eq)
- N,N-Dimethylformamide (DMF) (anhydrous, 10 volumes)
- Water (for precipitation)[2]

Step-by-Step Protocol:

- **Charge:** To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Bromo-3-fluoro-5-nitroaniline** (e.g., 3.7 g, 15.7 mmol).
- **Solubilize:** Add DMF (40 mL) and stir until fully dissolved.
- **Reagent Addition:** Add Potassium Ethyl Xanthate (5.6 g, 34.6 mmol) in a single portion. The solution typically turns dark yellow/orange.
- **Reaction:** Heat the mixture to 95–100 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting bromide (m/z ~235) and appearance of the thiol product (m/z ~229 [M-H]⁻).
- **Quench & Workup:** Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

- Isolation: A yellow precipitate will form immediately. Stir for 30 minutes to ensure complete precipitation.
- Filtration: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with water (3 x 50 mL) to remove residual DMF and salts.
- Drying: Dry the solid in a vacuum oven at 45 °C overnight.
- Yield: Typical yield is 95–99%. The product, 4-fluoro-6-nitrobenzothiazole-2-thiol, is usually pure enough for downstream applications without chromatography.

Data Validation:

- LC-MS: $[M-1]^- = 228.9$.^[2]
- Appearance: Yellow solid.^[2]

Protocol B: Chemo-selective Nitro Reduction

For the synthesis of benzimidazoles or "sandwich" kinase inhibitors, the C5-nitro group must be reduced to an amine without debrominating the C2 position. Catalytic hydrogenation (Pd/C, H₂) is risky due to potential hydrodehalogenation. Iron-mediated reduction is the preferred method.

Experimental Procedure

Reagents:

- **2-Bromo-3-fluoro-5-nitroaniline** (1.0 eq)
- Iron Powder (5.0 eq, <10 micron reduced)
- Ammonium Chloride (NH₄Cl) (5.0 eq)
- Ethanol/Water (4:1 ratio)

Step-by-Step Protocol:

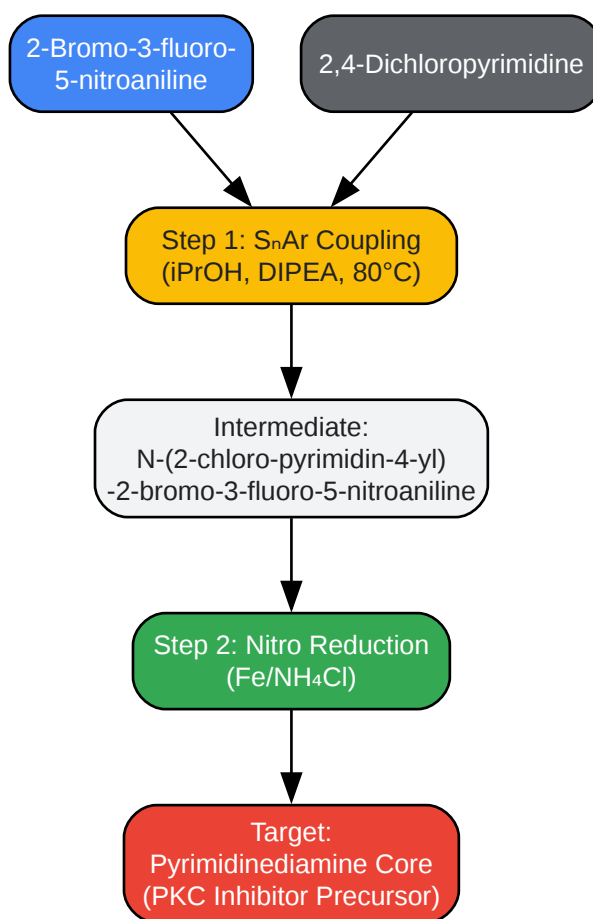
- Preparation: In a 3-neck flask, suspend **2-Bromo-3-fluoro-5-nitroaniline** (1.0 g) in Ethanol (20 mL) and Water (5 mL).

- Activation: Add Ammonium Chloride (1.14 g) and Iron Powder (1.19 g).
- Reflux: Heat the mixture to reflux (approx. 80 °C) with vigorous mechanical stirring (essential to keep Fe suspended).
- Monitoring: Reaction is typically complete within 1–2 hours. TLC (50% EtOAc/Hex) will show a polar, fluorescent spot (diamine).
- Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
- Concentration: Concentrate the filtrate under reduced pressure.
- Extraction: Dissolve the residue in EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.
- Product: 2-Bromo-3-fluoro-1,5-diaminobenzene. Store under inert gas (oxidation sensitive).

Protocol C: Pyrimidine Coupling (Kinase Inhibitor Synthesis)

This scaffold is used to synthesize PKC (Protein Kinase C) inhibitors by coupling the C1-amine with a chloropyrimidine.

Experimental Workflow (DOT Visualization)



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Figure 2: Synthetic route for Pyrimidinediamine PKC Inhibitors using the **2-Bromo-3-fluoro-5-nitroaniline** scaffold.

Procedure (Step 1: S_nAr Coupling)

- Mix: Combine the aniline (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in Isopropanol (iPrOH).
- Base: Add DIPEA (2.5 eq).
- Heat: Stir at 80 °C for 12 hours. The aniline nitrogen attacks the C4 position of the pyrimidine (more electrophilic).
- Isolate: Cool to RT. The product often precipitates. If not, evaporate solvent and purify via silica flash chromatography (Hexane/EtOAc gradient).

References

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